2-Hydroxy-5-methylbenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-5-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQERFUGURPLBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047881 | |

| Record name | 2-Hydroxy-5-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1470-57-1 | |

| Record name | 2-Hydroxy-5-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methylbenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W615BMP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Hydroxy-5-methylbenzophenone (CAS No. 1470-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Hydroxy-5-methylbenzophenone, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document covers its fundamental chemical and physical properties, detailed synthesis protocols, and its role as a key intermediate in the synthesis of bioactive molecules, particularly coumarin (B35378) derivatives with potential antimicrobial applications. Furthermore, this guide presents experimental protocols for the synthesis and evaluation of these derivatives and outlines a logical workflow for their development.

Chemical and Physical Properties

This compound, also known as (2-hydroxy-5-methylphenyl)(phenyl)methanone, is a substituted benzophenone.[1][2] Its chemical structure features a benzoyl group attached to a p-cresol (B1678582). This compound is a solid at room temperature and is utilized in various chemical syntheses.[1]

Identification and General Properties

| Property | Value | Source |

| CAS Number | 1470-57-1 | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][3] |

| Molecular Weight | 212.24 g/mol | [3][4][5] |

| IUPAC Name | (2-hydroxy-5-methylphenyl)(phenyl)methanone | [1] |

| Synonyms | 2-Benzoyl-4-methylphenol, 5-Methyl-2-hydroxybenzophenone | [1][2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 83-85 °C | [5] |

| Boiling Point | 312.08 °C (estimated) | [1] |

| pKa | 8.24 ± 0.43 (Predicted) | [1] |

| LogP | 3.76 | [4] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

Spectroscopic Data

| Technique | Key Data Points | Source |

| UV-Vis | Spectra available in the NIST WebBook | [1] |

| IR Spectrum | Data available in the NIST WebBook | [1] |

| ¹³C NMR | Spectra available in PubChem | |

| Mass Spectrum | Data available in the NIST WebBook | [1] |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are crucial for its application in research and development. Two common methods are outlined below.

Method 1: Fries Rearrangement of p-Cresyl Benzoate

This method involves the reaction of p-cresol with benzoyl chloride, followed by a Fries rearrangement catalyzed by aluminum chloride.

Experimental Protocol:

-

Esterification: In a reaction vessel, dissolve 27 g (0.25 mol) of p-cresol and 38 g (0.3 mol) of dimethylcyclohexylamine in 150 ml of chlorobenzene.

-

Add 35.1 g (0.25 mol) of benzoyl chloride dropwise over one hour. The temperature will increase to approximately 50°C.

-

After cooling to room temperature, add the suspension to 100 ml of water to separate the dimethylcyclohexylamine hydrochloride.

-

Separate the organic phase and dry it by partial distillation.

-

Fries Rearrangement: To the dried organic phase, add 33 g (0.25 mol) of aluminum trichloride (B1173362) in portions over 30 minutes at room temperature, allowing the internal temperature to rise to 50°C.

-

Heat the mixture at 130°C for approximately 10 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to 60°C and pour it onto ice water.

-

Separate the phases and extract the aqueous phase twice with chlorobenzene.

-

Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent to yield this compound. The expected yield is approximately 43 g (81%).

Method 2: Condensation of Benzotrichloride (B165768) with p-Cresol

This alternative synthesis route involves the condensation of benzotrichloride with p-cresol in the presence of a Lewis acid.

Experimental Protocol:

-

In a suitable reaction vessel, combine p-cresol and benzotrichloride in carbon disulfide.

-

Add aluminum chloride to the mixture and stir for 2 hours.

-

This reaction may form an intermediate, 6,12-diphenyl-2,8-dimethyl-6,12-epoxy-6H,12H-dibenzo[b,f]dioxocin.

-

Hydrolyze the intermediate with concentrated sulfuric acid at room temperature to yield the final product. A yield of up to 91% can be achieved through this hydrolysis step.

Applications in Drug Development

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have been investigated for their antimicrobial properties.

Synthesis of Coumarin Derivatives

Coumarins are a class of compounds known for their wide range of biological activities, including antibacterial and antifungal properties. This compound can be used as a phenolic precursor in the Pechmann condensation to synthesize substituted coumarins.

Logical Workflow for Synthesis and Evaluation of a Novel Coumarin Derivative

Caption: Workflow for the synthesis and antimicrobial evaluation of a coumarin derivative.

Experimental Protocol for Coumarin Synthesis and Antimicrobial Testing

Part 1: Synthesis of 6-Benzoyl-4,7-dimethylcoumarin

-

To 10.6 g (0.05 mol) of this compound, add 6.5 g (0.05 mol) of ethyl acetoacetate.

-

Slowly add 20 ml of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Stir the mixture at room temperature for 18 hours.

-

Pour the reaction mixture into 200 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 6-benzoyl-4,7-dimethylcoumarin.

Part 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the synthesized coumarin in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the coumarin stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data on Related Compounds

While specific quantitative data for derivatives of this compound are not extensively available, the following table presents MIC values for related coumarin derivatives against various microorganisms, illustrating the potential antimicrobial efficacy of this class of compounds.

| Compound Class | Microorganism | MIC (μg/mL) |

| Dihydroxy-3-phenylcoumarins | Staphylococcus aureus | 11 - >500 |

| Bacillus cereus | 11 - >500 | |

| Listeria monocytogenes | 44 - >500 | |

| Hydroxycoumarins | Ralstonia solanacearum | 64 - 384 |

| Trifluoromethylcoumarins | Bacillus cereus | 1.5 mM |

| Listeria monocytogenes | 1.2 - 1.5 mM |

Conclusion

This compound is a chemical of significant interest due to its utility as a synthetic precursor for bioactive molecules. The synthesis of coumarin derivatives from this compound presents a promising avenue for the discovery of new antimicrobial agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in their scientific endeavors. Further research into the structure-activity relationships of these compounds is warranted to optimize their therapeutic potential.

References

- 1. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

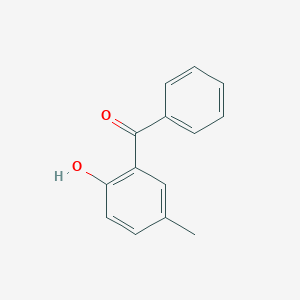

2-Hydroxy-5-methylbenzophenone molecular structure

An In-depth Technical Guide to 2-Hydroxy-5-methylbenzophenone

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, a compound of interest to researchers in chemistry and drug development.

Molecular Structure and Identification

This compound is an organic compound belonging to the benzophenone (B1666685) class. Its structure consists of a benzoyl group attached to a p-cresol (B1678582) (4-methylphenol) ring. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a key feature influencing its chemical and physical properties, including its utility as a UV absorber.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1470-57-1[1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂[1][2][3] |

| IUPAC Name | (2-Hydroxy-5-methylphenyl)(phenyl)methanone[2] |

| SMILES | Cc1ccc(O)c(c1)C(=O)c2ccccc2 |

| InChI | 1S/C14H12O2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3[1] |

| InChIKey | OQERFUGURPLBQH-UHFFFAOYSA-N[1][2][4] |

| Synonyms | 2-Benzoyl-4-methylphenol, 5-Methyl-2-hydroxybenzophenone[1][5] |

Physicochemical Properties

The key physicochemical properties are summarized in the table below. These properties are crucial for understanding the compound's behavior in various solvents and its potential for biological interactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 212.24 g/mol [1][3][6] |

| Melting Point | 83-85 °C[7][8] |

| logP (Octanol/Water) | 3.76[2] |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 1 |

| Appearance | Orange solid[4] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. A common method is the Fries rearrangement of the corresponding ester, or direct Friedel-Crafts acylation of p-cresol.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis from p-cresol and benzoyl chloride.

-

Esterification:

-

Dissolve 27 g (0.25 mol) of p-cresol and 38 g (0.3 mol) of dimethylcyclohexylamine in 150 ml of chlorobenzene (B131634) in a reaction flask.

-

Add 35.1 g (0.25 mol) of benzoyl chloride dropwise over one hour. The temperature will increase to approximately 50°C.[4]

-

After the addition is complete, cool the mixture to room temperature.

-

Wash the suspension with 100 ml of water to remove dimethylcyclohexylamine hydrochloride.

-

Separate the organic phase and dry it by partial distillation.[4]

-

-

Fries Rearrangement:

-

To the dried organic phase, add 33 g (0.25 mol) of aluminum trichloride (B1173362) in portions over 30 minutes at room temperature.[4]

-

Heat the reaction mixture to 130°C and stir for approximately 10 hours, or until the evolution of HCl gas ceases.[4]

-

Cool the reaction mixture to 60°C and pour it onto ice water.[4]

-

-

Work-up and Purification:

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase twice with chlorobenzene.

-

Combine the organic phases and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The final product, this compound, can be further purified by recrystallization. This procedure yields approximately 43 g (81% yield).[4]

-

The logical workflow for this synthesis is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development: UV Filter Technology

Benzophenones are a major class of organic ultraviolet (UV) filters used in sunscreens and to protect materials from photodegradation.[9] In the context of drug development, sunscreens are regulated as over-the-counter (OTC) drugs in jurisdictions like the United States, making the safety and efficacy of UV filters a key concern.[10][11][12]

The photoprotective mechanism of this compound involves the absorption of UV radiation, which excites the molecule to a higher energy state. The energy is then dissipated harmlessly as heat through a process involving tautomerization, allowing the molecule to return to its ground state and absorb another photon. The intramolecular hydrogen bond is crucial for this rapid, reversible process.

The diagram below illustrates this general photoprotective mechanism.

Caption: General mechanism of UV energy dissipation by hydroxybenzophenones.

The development of new, safer, and more effective UV filters is an active area of research.[13] Concerns over the endocrine-disrupting potential and environmental impact of some UV filters have led to stricter regulations and a search for alternatives with high molecular weight and low skin penetration.[9][10][13]

Safety and Handling

This compound is classified as an irritant.

-

Hazard Classifications : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Statements : Avoid breathing dust (P261), wear protective gloves and eye protection (P280), and ensure adequate ventilation.

-

Storage : Store in a well-closed container at 10°C - 25°C.[14]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound (CAS 1470-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1470-57-1 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. happi.com [happi.com]

- 12. geneonline.com [geneonline.com]

- 13. UV Filters: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 1470-57-1 | FH70599 [biosynth.com]

In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxy-5-methylbenzophenone (CAS No. 1470-57-1), a compound of interest in various chemical and pharmaceutical research fields. This document is intended to serve as a valuable resource for laboratory professionals, offering readily accessible data and standardized experimental protocols.

Core Physical Properties

This compound is a substituted aromatic ketone. Its physical characteristics are crucial for its handling, formulation, and application in research and development.

Data Presentation

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [3] |

| Appearance | Light orange to yellow to green powder to crystal. | [4] |

| Melting Point | 83-85 °C | [1][2] |

| Boiling Point | 312.08 °C (rough estimate) | [1][4] |

| CAS Registry Number | 1470-57-1 | [2] |

| InChI | InChI=1S/C14H12O2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| InChIKey | OQERFUGURPLBQH-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(O)c(c1)C(=O)c2ccccc2 | |

| LogP (predicted) | 3.9 | [3] |

Solubility Profile

A general qualitative solubility profile is presented below.

| Solvent | Expected Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Soluble |

| Toluene | Soluble |

| Hexane | Sparingly Soluble |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Measurement:

-

A rapid preliminary heating is performed to get an approximate melting point. The heating rate is set relatively high.

-

The apparatus is allowed to cool.

-

A new sample is prepared and the apparatus is heated rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.

-

Boiling Point Determination (Thiele Tube Method - for solids with a boiling point)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Mineral oil or other suitable heating fluid

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or micro-burner

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing mineral oil, with the oil level above the sample.

-

Measurement:

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed.

-

The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

-

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Observation: Each tube is agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Classification: The solubility is observed and classified as:

-

Soluble: The entire solid dissolves.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid.

-

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship and determination flow of the core physical properties of a chemical compound like this compound.

Caption: Logical flow for determining the physical properties of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1470-57-1 [chemicalbook.com]

- 3. This compound | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 2-Hydroxy-5-methylbenzophenone, Focusing on Melting Point Analysis

Introduction

2-Hydroxy-5-methylbenzophenone (CAS No. 1470-57-1) is a key organic compound utilized as a reagent in the synthesis of novel anti-bacterial and anti-fungal agents.[1] Its molecular structure, featuring a benzophenone (B1666685) core with hydroxyl and methyl substitutions, makes it a valuable intermediate in medicinal chemistry and materials science.

The physical properties of an active pharmaceutical ingredient (API) or a synthetic intermediate are critical determinants of its behavior during manufacturing, formulation, and storage. The melting point is a fundamental thermodynamic property that provides a primary indication of purity and is essential for quality control, material characterization, and process development. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range often indicates the presence of impurities.

This document provides a comprehensive technical overview of the melting point of this compound, including collated data from various suppliers, a detailed experimental protocol for its determination, and a logical workflow for the physicochemical characterization of research compounds.

Physicochemical Data

The identity and core physical properties of this compound are summarized below. The melting point is consistently reported in the range of 83-85 °C.

| Property | Value | Source(s) |

| IUPAC Name | (2-hydroxy-5-methylphenyl)-phenylmethanone | PubChem[2] |

| Synonyms | 2-Benzoyl-4-methylphenol, 5-Methyl-2-hydroxybenzophenone | ChemicalBook, Cheméo[1][3] |

| CAS Number | 1470-57-1 | Sigma-Aldrich[4] |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[2] |

| Molar Mass | 212.24 g/mol | ChemicalBook[1] |

| Melting Point | 83-85 °C (lit.) | Sigma-Aldrich, ChemicalBook, ChemBK[1][4][5][6][7] |

Experimental Protocol: Melting Point Determination

The determination of a melting range is a standard procedure for the characterization of a crystalline solid. The following protocol outlines the capillary method using a digital melting point apparatus, a technique widely adopted for its accuracy and reproducibility.

Objective: To determine the melting range of a solid sample of this compound.

Apparatus and Materials:

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Capillary tubes (closed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine, homogenous powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Carefully pack the powdered sample into a capillary tube by tapping the open end into the sample pile. A sample height of 2-3 mm is optimal.

-

Compact the sample at the bottom of the tube by tapping the closed end gently on a hard surface or by dropping the tube down a long glass pipe.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set a plateau temperature approximately 5-10 °C below the expected melting point (expected: 83-85 °C, so set plateau to ~75 °C).

-

Set the heating ramp rate. For accurate determination, a slow ramp rate of 1-2 °C per minute is recommended.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Initiate the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁). This is the onset of melting.

-

Continue observing and record the temperature at which the last solid crystal melts into a clear liquid (T₂). This is the clear point.

-

-

Reporting:

-

The melting point is reported as a range from T₁ to T₂. For a pure sample of this compound, this should be a narrow range (e.g., 83.5-84.5 °C).

-

Perform the measurement in triplicate to ensure reproducibility and report the average range.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Handle the hot apparatus with care to avoid burns.

-

Refer to the Safety Data Sheet (SDS) for this compound, which indicates it can cause skin, eye, and respiratory irritation.[2]

Workflow and Data Interpretation

The melting point is a critical quality attribute that fits into a broader workflow for the characterization and purity assessment of a chemical substance. The diagram below illustrates this logical relationship.

Caption: Workflow for the physical characterization and purity assessment of a synthesized compound.

Interpretation:

-

Purity and Melting Range: A sharp melting range (≤ 2 °C) for this compound, consistent with the literature value of 83-85 °C, is a strong indicator of high purity.

-

Impurities: The presence of impurities disrupts the crystal lattice, typically causing a depression (lowering) of the melting point and a broadening of the range.

-

Orthogonal Confirmation: While melting point is a crucial first check, it should always be used in conjunction with orthogonal methods like chromatography (HPLC) for quantitative purity analysis and spectroscopy (NMR, MS) for structural confirmation, as shown in the workflow. This ensures a comprehensive and robust characterization suitable for drug development and research applications.

References

- 1. This compound CAS#: 1470-57-1 [m.chemicalbook.com]

- 2. This compound | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 1470-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound 99 1470-57-1 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | 1470-57-1 [chemicalbook.com]

A Technical Guide to the Solubility of 2-Hydroxy-5-methylbenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for 2-Hydroxy-5-methylbenzophenone in a range of organic solvents has not been published. To facilitate future research and data compilation, the following table provides a standardized format for presenting experimentally determined solubility values. Researchers are encouraged to use this template to record their findings.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Reference |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Toluene | |||||

| User-defined |

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, often referred to as the shake-flask method, is a widely used technique for determining the thermodynamic solubility of a compound at a constant temperature.[1][2]

Principle: An excess amount of the solid solute is equilibrated with the solvent in a sealed container at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus and Materials:

-

Vials or flasks with secure caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

This compound (solid)

-

Organic solvent of interest

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to the desired constant temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Analysis:

-

Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness in a pre-weighed container.[3][4][5] The container is then reweighed to determine the mass of the dissolved solid.

-

Spectroscopic/Chromatographic Analysis: The filtered solution is appropriately diluted with the solvent, and the concentration of this compound is determined using a pre-calibrated HPLC or UV-Vis spectrophotometer.[6][7][8][9]

-

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used or from the determined concentration.

Polythermal Method

The polythermal method involves determining the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon controlled heating.

Principle: A mixture of the solute and solvent of a known composition is slowly heated with constant stirring. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

Apparatus and Materials:

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

This compound (solid)

-

Organic solvent of interest

Procedure:

-

Mixture Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into the glass vessel.

-

Heating: Begin slowly heating the mixture using the circulating water bath while continuously stirring to ensure a uniform temperature and to aid in dissolution. A slow heating rate (e.g., 0.1-0.5 °C/min) is crucial for accurate determination.

-

Observation: Visually observe the mixture for the disappearance of the last solid crystals.

-

Temperature Recording: Record the temperature at which the solution becomes completely clear. This temperature corresponds to the solubility of the prepared concentration.

-

Data Collection: Repeat the procedure for several different compositions to obtain a solubility curve over a range of temperatures.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isothermal equilibrium method of solubility determination.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Hydroxy-5-methylbenzophenone

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-5-methylbenzophenone. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure and proton environments.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl3), is summarized in the table below.

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| Hydroxyl Proton (-OH) | 12.05 | broad singlet (br s) | 1H | Not Applicable |

| Aromatic Protons (Ar-H) | 6.85-7.75 | multiplet (m) | 8H | Not Resolved |

| Methyl Protons (-CH3) | 2.3 | singlet (s) | 3H | Not Applicable |

Experimental Protocol for 1H NMR Spectroscopy

The following section outlines a standard procedure for the acquisition of a 1H NMR spectrum of an aromatic compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.

-

Parameter Setup:

-

Experiment Type: Select a standard 1D proton experiment.

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

-

Data Acquisition: Initiate the data acquisition process.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl3).

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the logical relationships between its distinct proton environments as determined by 1H NMR spectroscopy.

An In-depth Technical Guide to the FTIR Analysis of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-Hydroxy-5-methylbenzophenone. It details the expected vibrational frequencies, their assignments, and standardized experimental protocols for acquiring high-quality spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction to FTIR Spectroscopy of this compound

This compound is a substituted aromatic ketone with key functional groups, including a hydroxyl group (-OH), a carbonyl group (C=O), a methyl group (-CH₃), and two phenyl rings. FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of these functional groups. By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations. The resulting FTIR spectrum is a unique molecular fingerprint, providing valuable information about the compound's chemical structure and purity.

The analysis of the FTIR spectrum of this compound allows for the confirmation of its identity by identifying the characteristic absorption bands of its constituent functional groups. Furthermore, the position, intensity, and shape of these bands can be sensitive to the molecule's environment, such as intermolecular hydrogen bonding, which is particularly relevant for this compound due to the presence of the hydroxyl and carbonyl groups.

Experimental Protocols

The quality of an FTIR spectrum is highly dependent on the sample preparation and data acquisition parameters. Below are detailed methodologies for the analysis of solid this compound.

Sample Preparation

Attenuated Total Reflectance (ATR) Method:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowed to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent and firm pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the FTIR spectrum of the sample.

Potassium Bromide (KBr) Pellet Method:

-

Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and thoroughly mix with the sample.

-

Pellet Pressing: Transfer the mixture to a pellet die and press under a hydraulic press to form a thin, transparent pellet.

-

Background Spectrum: Record a background spectrum, typically of the empty sample compartment.

-

Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Data and Interpretation

The FTIR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the principal vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3545 - 3649 | O-H Stretching | Hydroxyl (-OH) | Broad, Medium |

| ~3060 | C-H Stretching | Aromatic C-H | Medium to Weak |

| ~2920 | C-H Asymmetric Stretching | Methyl (-CH₃) | Medium to Weak |

| ~2860 | C-H Symmetric Stretching | Methyl (-CH₃) | Weak |

| 1670 | C=O Stretching | Carbonyl (Ketone) | Strong |

| ~1600, ~1480, ~1450 | C=C Stretching | Aromatic Ring | Medium to Strong |

| ~1455 | C-H Asymmetric Bending | Methyl (-CH₃) | Medium |

| ~1375 | C-H Symmetric Bending (Umbrella Mode) | Methyl (-CH₃) | Medium |

| ~1280 | C-O Stretching | Phenolic C-O | Strong |

| ~1220 | In-plane O-H Bending | Hydroxyl (-OH) | Medium |

| ~820 | Out-of-plane C-H Bending (para-disubstituted) | Aromatic Ring | Strong |

| ~700, ~750 | Out-of-plane C-H Bending (monosubstituted) | Aromatic Ring | Strong |

Note: The exact peak positions may vary slightly due to the physical state of the sample and the specific instrumentation used.

One of the key features in the spectrum of this compound is the broad O-H stretching band, which is indicative of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl group of another. The position of the C=O stretching vibration at a lower frequency (around 1670 cm⁻¹) compared to a simple aliphatic ketone (typically ~1715 cm⁻¹) is due to the conjugation with the aromatic rings and the intramolecular hydrogen bonding with the ortho-hydroxyl group.[1]

Diagrams

Experimental Workflow

The following diagram illustrates the generalized workflow for the FTIR analysis of a solid sample like this compound.

Caption: Generalized workflow for FTIR analysis.

Key Functional Group Relationships

This diagram illustrates the key functional groups within this compound and their influence on the FTIR spectrum.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Hydroxy-5-methylbenzophenone. It includes key spectral data, a detailed experimental protocol for spectral acquisition, and visual representations of the compound's structure and the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and pharmaceutical development.

Core Data Presentation

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the molecule's aromatic and carbonyl chromophores. The spectral data, sourced from the National Institute of Standards and Technology (NIST) database, is summarized below.[1][2][3] The original data was published in "Absorption Spectra in the Ultraviolet and Visible Region" edited by L. Lang.[1][2]

| Wavelength of Maximum Absorption (λmax) | Logarithm of Molar Absorptivity (log ε) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| ~255 nm | ~4.15 | ~14,125 | Ethanol (B145695) |

| ~335 nm | ~3.65 | ~4,467 | Ethanol |

Note: The values for λmax and log ε are estimated from the digitized spectrum available on the NIST WebBook. The molar absorptivity (ε) is calculated from the log ε values.

Experimental Protocols

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is based on standard practices for UV-Vis spectroscopy of organic compounds.

1. Materials and Reagents:

-

This compound (analytical standard, >98% purity)

-

Spectroscopic grade ethanol (or other suitable transparent solvent, e.g., methanol, cyclohexane)

-

Calibrated volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

A calibrated double-beam UV-Vis spectrophotometer with a scanning range of at least 200-800 nm and a spectral bandwidth of ≤ 2 nm.

3. Preparation of Standard Solutions:

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. Mix thoroughly.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in a suitable range for absorbance measurements (typically between 0.1 and 1 absorbance units). For example, prepare concentrations of 5, 10, 15, and 20 µg/mL by diluting the appropriate volumes of the stock solution with ethanol in volumetric flasks.

4. Spectral Measurement:

-

Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the desired wavelength range for scanning (e.g., 200-450 nm).

-

Fill a quartz cuvette with the blank solvent (spectroscopic grade ethanol) and place it in the reference beam of the spectrophotometer. Fill another quartz cuvette with the same blank solvent and place it in the sample beam to record a baseline.

-

Rinse a quartz cuvette with one of the working standard solutions, then fill the cuvette with that solution and place it in the sample beam.

-

Record the absorption spectrum.

-

Repeat the measurement for each of the prepared working standard solutions.

5. Data Analysis:

-

From the recorded spectra, determine the wavelengths of maximum absorbance (λmax).

-

If constructing a calibration curve, plot the absorbance at a specific λmax versus the concentration of the working standard solutions. The linearity of this plot should be assessed using the coefficient of determination (R²).

-

The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Mandatory Visualizations

To further elucidate the subject matter, the following diagrams have been generated.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-Hydroxy-5-methylbenzophenone (C14H12O2), a compound of interest in various chemical and pharmaceutical research fields. This document details the expected fragmentation patterns under electron ionization (EI), presents the quantitative mass spectrum data, outlines a standard experimental protocol for its analysis, and visualizes the primary fragmentation pathway.

Introduction

This compound, with a molecular weight of 212.24 g/mol , is an aromatic ketone.[1][2][3] Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such compounds. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that offer a detailed fingerprint of the molecule's structure. Understanding these fragmentation pathways is essential for the unambiguous identification of this compound in complex matrices and for studying its metabolic fate in drug development.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and the relative abundance of the most significant ions, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[1][2][3]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion Structure |

| 212 | 55 | [M]+• (Molecular Ion) |

| 211 | 100 | [M-H]+ |

| 135 | 35 | [C8H7O2]+ |

| 105 | 15 | [C7H5O]+ |

| 77 | 25 | [C6H5]+ |

| 51 | 10 | [C4H3]+ |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative experimental protocol for acquiring an electron ionization mass spectrum of a solid, aromatic compound such as this compound.

3.1. Sample Preparation

A small quantity (typically less than 1 mg) of crystalline this compound is introduced into a capillary tube or placed on a direct insertion probe.

3.2. Instrumentation

A high-resolution mass spectrometer equipped with an electron ionization source is used.

3.3. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-500

-

Ionization Current: 100-200 µA

3.4. Data Acquisition

The sample is introduced into the ion source, where it is vaporized and ionized by the electron beam. The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting aromatic cations. The proposed fragmentation pathway, based on the observed mass spectrum, is initiated by the formation of the molecular ion (m/z 212).

The most abundant ion in the spectrum is observed at m/z 211, corresponding to the loss of a hydrogen radical from the molecular ion. This is a common fragmentation for compounds with labile protons, such as the hydroxyl group in this molecule. Subsequent fragmentation events lead to the formation of other characteristic ions.

Caption: Proposed EI fragmentation pathway for this compound.

4.1. Formation of the [M-H]+ Ion (m/z 211)

The base peak at m/z 211 is attributed to the loss of a hydrogen radical, likely from the hydroxyl group, resulting in a highly stabilized ion.

4.2. Formation of the Ion at m/z 135

The peak at m/z 135 is proposed to be formed by the loss of a phenyl radical (•C6H5) from the [M-H]+ ion. This cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring results in a resonance-stabilized acylium ion.

4.3. Formation of the Benzoyl Cation (m/z 105)

Further fragmentation of the ion at m/z 135 through the loss of a neutral formaldehyde (B43269) molecule (H2CO) from the hydroxymethylphenyl moiety can lead to the formation of the benzoyl cation at m/z 105.

4.4. Formation of the Phenyl Cation (m/z 77)

The prominent peak at m/z 77 is characteristic of the phenyl cation, which is formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105). This is a very common fragmentation pathway for benzoyl-containing compounds.

Conclusion

The electron ionization mass spectrometry of this compound provides a distinct and interpretable fragmentation pattern. The key fragments, including the molecular ion, the [M-H]+ ion, and the characteristic benzoyl and phenyl cations, allow for the confident identification of this molecule. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the analysis and characterization of this and related compounds in various scientific and industrial applications.

References

A Technical Guide to the Photophysical Properties of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core photophysical and photochemical properties of 2-Hydroxy-5-methylbenzophenone. While direct quantitative quantum yield data for this specific molecule is not extensively available in peer-reviewed literature, this document extrapolates its expected behavior based on the well-established principles governing its structural class, the 2-hydroxybenzophenones. The dominant deactivation pathway for the excited state of these molecules is an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT), which typically results in a very low fluorescence quantum yield. This guide details the underlying photochemical mechanisms, presents qualitative and analogous quantitative data, and provides comprehensive experimental protocols for the determination of key quantum yields.

Introduction

This compound is a derivative of benzophenone (B1666685), a class of compounds widely utilized as UV absorbers and photoinitiators. The presence of a hydroxyl group ortho to the carbonyl functionality introduces a unique and highly efficient de-excitation pathway that dictates its photophysical behavior. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. From here, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions. For 2-hydroxybenzophenones, the predominant process is an extremely rapid intramolecular proton transfer, a key mechanism for their efficacy as photostabilizers.

Photochemical and Photophysical Properties

The photochemistry of this compound is governed by the interplay of several key processes. The primary and most significant of these is Excited-State Intramolecular Proton Transfer (ESIPT).

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon photoexcitation, the electronic distribution of the molecule changes, increasing the acidity of the phenolic proton and the basicity of the carbonyl oxygen. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming an excited keto-tautomer. This process is energetically favorable and occurs on a sub-picosecond timescale. The keto-tautomer then rapidly returns to the ground state, primarily through non-radiative decay (heat dissipation), before the proton transfers back to its original position. This cyclic process allows for the efficient dissipation of absorbed UV energy with minimal photodegradation, which is the basis for the photostabilizing properties of this class of compounds.

Fluorescence

Due to the extremely rapid ESIPT, the excited enol form is depopulated too quickly for significant fluorescence to occur. Consequently, 2-hydroxybenzophenone (B104022) and its derivatives are known to have very low fluorescence quantum yields (Φf).[1][2] Any observed emission is often weak and can be attributed to a small population of molecules where ESIPT is hindered or from the keto-tautomer.

Intersystem Crossing and Phosphorescence

Intersystem crossing (ISC) is a process where the molecule transitions from an excited singlet state to an excited triplet state. While benzophenone itself has a high intersystem crossing quantum yield (ΦISC ≈ 1), the presence of the ortho-hydroxyl group and the competing ESIPT pathway significantly reduces the efficiency of ISC in 2-hydroxybenzophenones. The triplet state, if populated, can decay to the ground state via phosphorescence (a slow emission of light) or by participating in photochemical reactions.

Photoreduction

The triplet state of benzophenones is known to be reactive and can abstract hydrogen atoms from suitable donor molecules, such as solvents (e.g., isopropanol), leading to the formation of a ketyl radical. Dimerization of these radicals results in the formation of benzopinacol (B1666686). The efficiency of this photoreduction is quantified by its quantum yield (Φpr). For this compound, the photoreduction quantum yield is expected to be low due to the low quantum yield of the reactive triplet state.

Quantitative Data

As previously stated, specific quantitative quantum yield data for this compound is scarce in the literature. The following table summarizes the expected quantum yields based on the known behavior of analogous 2-hydroxybenzophenone derivatives.

| Photophysical Parameter | Symbol | Expected Value for this compound | Analog Data (Compound) | Reference |

| Fluorescence Quantum Yield | Φf | Very Low | Low (for various 2-hydroxybenzophenone derivatives) | [1][2] |

| Intersystem Crossing Quantum Yield | ΦISC | Low | - | - |

| Photoreduction Quantum Yield | Φpr | Low | - | - |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key quantum yields.

Fluorescence Quantum Yield (Φf) Determination

The absolute fluorescence quantum yield can be determined using a spectrofluorometer equipped with an integrating sphere. This method directly compares the number of photons emitted by the sample to the number of photons absorbed.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable, non-absorbing solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to minimize reabsorption effects. A blank sample containing only the solvent is also prepared.

-

Measurement with Blank: Place the cuvette with the blank solvent inside the integrating sphere. Measure the spectrum of the excitation light scattered by the solvent. This provides a measure of the incident photon flux.

-

Measurement with Sample: Replace the blank with the sample cuvette. Measure the spectrum, which will include the unabsorbed (scattered) excitation light and the fluorescence emission from the sample.

-

Calculation: The fluorescence quantum yield is calculated as the ratio of the integrated intensity of the fluorescence emission to the integrated intensity of the absorbed light (the difference between the integrated excitation peak of the blank and the sample).

Intersystem Crossing (Triplet) Quantum Yield (ΦISC) Determination

Laser flash photolysis is a powerful technique to study transient species like triplet states and can be used to determine the triplet quantum yield.

Methodology:

-

Actinometry: A standard compound with a known triplet quantum yield and well-characterized triplet-triplet absorption spectrum (e.g., benzophenone in acetonitrile, ΦISC = 1) is used.

-

Sample Preparation: Prepare optically matched solutions of the sample and the actinometer in a suitable solvent (e.g., deoxygenated acetonitrile).

-

Transient Absorption Measurement: Excite the sample with a short laser pulse and monitor the change in absorbance at the wavelength corresponding to the triplet-triplet absorption. The initial change in optical density (ΔOD) immediately after the flash is proportional to the concentration of the triplet state formed.

-

Comparison: The triplet quantum yield of the sample (ΦISC,sample) is calculated by comparing its ΔOD to that of the actinometer (ΦISC,act) under identical excitation conditions, taking into account the triplet extinction coefficients (εT) and the fraction of light absorbed by each sample.

ΦISC,sample = ΦISC,act * (ΔODsample / ΔODact) * (εT,act / εT,sample)

Photoreduction Quantum Yield (Φpr) Determination

The quantum yield of photoreduction can be determined by chemical actinometry, which involves measuring the rate of product formation relative to the rate of a photochemical reaction with a known quantum yield.

Methodology:

-

Actinometer: The potassium ferrioxalate (B100866) actinometer is commonly used. It has a well-characterized quantum yield for the photoreduction of Fe³⁺ to Fe²⁺ over a broad range of UV-Vis wavelengths.

-

Photon Flux Determination: Irradiate a solution of the actinometer in the photochemical reactor for a set period. The amount of Fe²⁺ formed is then quantified spectrophotometrically after complexation with 1,10-phenanthroline. This allows for the calculation of the photon flux of the light source.

-

Photoreaction of Sample: Irradiate a solution of this compound in a hydrogen-donating solvent (e.g., isopropanol) under the same conditions used for the actinometer.

-

Product Quantification: Monitor the disappearance of the reactant or the formation of the benzopinacol product over time using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The photoreduction quantum yield is the rate of the photochemical reaction (moles of reactant consumed or product formed per unit time) divided by the photon flux (moles of photons absorbed per unit time).

Visualizations

Signaling Pathway

Caption: Key photophysical and photochemical pathways for this compound.

Experimental Workflow

Caption: A generalized workflow for the experimental determination of quantum yields.

Conclusion

The photophysical properties of this compound are dominated by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process provides a rapid, non-destructive pathway for de-excitation, making the molecule an effective photostabilizer but also resulting in very low quantum yields for other processes such as fluorescence and intersystem crossing. This technical guide provides the theoretical framework and experimental protocols necessary for researchers to investigate and understand the photochemistry of this and related compounds, which is crucial for their application in drug development and materials science.

References

- 1. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 2. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylbenzophenone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-5-methylbenzophenone, a valuable building block in medicinal chemistry, through the Fries rearrangement of p-cresyl benzoate (B1203000). The document details the underlying reaction mechanisms, provides step-by-step experimental protocols for the synthesis of the precursor and the final product, and presents a comparative analysis of reaction conditions influencing yield and regioselectivity. Quantitative data from cited experiments are summarized in structured tables for clarity. Furthermore, this guide includes visualizations of the reaction pathway and experimental workflow, generated using Graphviz, to facilitate a deeper understanding of the synthesis process. This document is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

Hydroxybenzophenones are a critical class of compounds in organic and medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules and as ultraviolet (UV) light stabilizers.[1] The benzophenone (B1666685) scaffold is a prevalent structural motif in numerous natural products and synthetic compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] this compound, in particular, is a valuable reagent utilized in the synthesis of novel anti-bacterial and anti-fungal agents.[3]

The Fries rearrangement is a robust and widely employed organic reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[4] This rearrangement, typically catalyzed by a Lewis acid, involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[4] The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions such as temperature and solvent polarity, allowing for the targeted synthesis of a specific isomer.[5][6]

This guide focuses on the synthesis of this compound from p-cresyl benzoate, providing a detailed examination of the synthetic pathway, experimental methodologies, and factors influencing the reaction outcome.

Reaction Mechanism and Regioselectivity

The Fries rearrangement of p-cresyl benzoate to this compound proceeds via an electrophilic aromatic substitution mechanism. The generally accepted pathway involves the following key steps:

-

Coordination of the Lewis Acid : The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester.

-

Formation of the Acylium Ion : This coordination polarizes the ester bond, leading to the formation of an acylium ion intermediate and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution : The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide. Due to the directing effect of the methyl group and the hydroxyl group (after rearrangement), the substitution occurs at the ortho or para position relative to the hydroxyl group. In the case of p-cresyl benzoate, the para position is blocked by the methyl group, thus directing the benzoyl group to the ortho position.

-

Hydrolysis : The final product is liberated upon hydrolysis of the reaction mixture, which breaks down the aluminum complexes.

The regioselectivity of the Fries rearrangement is a critical aspect of this synthesis. The following factors are key in determining the ratio of ortho to para products:

-

Temperature : Higher reaction temperatures (typically above 160°C) favor the formation of the ortho isomer, which is the thermodynamically more stable product due to the formation of a chelate between the Lewis acid and the proximate hydroxyl and carbonyl groups.[5] Lower temperatures generally favor the kinetically controlled para product.[5][6]

-

Solvent Polarity : Non-polar solvents tend to favor the formation of the ortho product.[4] Polar solvents can solvate the acylium ion, allowing it to diffuse further from the phenoxide and attack the less sterically hindered para position.[7]

Data Presentation

The following tables summarize quantitative data from cited experimental protocols for the synthesis of p-cresyl benzoate and its subsequent Fries rearrangement to this compound.

Table 1: Synthesis of p-Cresyl Benzoate

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Cresol (B1678582) (0.25 mol) | Benzoyl Chloride (0.25 mol) | Dimethylcyclohexylamine (0.3 mol) | Chlorobenzene (B131634) (150 mL) | 50 | 1 | - | [8] |

| p-Cresol | Benzoyl Chloride | 10% NaOH | - | - | - | - | [9] |

Table 2: Fries Rearrangement of p-Cresyl Benzoate to this compound

| Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | ortho/para Ratio | Reference |

| p-Cresyl Benzoate (0.25 mol) | AlCl₃ (1.0) | Chlorobenzene (from previous step) | 130 | 10 | 81 | Exclusively ortho | [8] |

| p-Cresyl Benzoate (0.001 mol) | AlCl₃ (2.0) | None | 150-170 | 2-3 | 85 | Exclusively ortho | [9] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of p-Cresyl Benzoate (Precursor)

This protocol is adapted from a patented procedure.[8]

Materials:

-

p-Cresol (27 g, 0.25 mol)

-

Benzoyl chloride (35.1 g, 0.25 mol)

-

Dimethylcyclohexylamine (38 g, 0.3 mol)

-

Chlorobenzene (150 mL)

-

Water (100 mL)

Procedure:

-

In a suitable reaction vessel, dissolve p-cresol and dimethylcyclohexylamine in chlorobenzene.

-

Add benzoyl chloride dropwise to the solution over a period of one hour. The temperature of the reaction mixture will increase to approximately 50°C.

-

After the addition is complete, allow the mixture to cool to room temperature.

-

To separate the dimethylcyclohexylamine hydrochloride, add water to the suspension and transfer to a separatory funnel.

-

Separate the organic phase and dry it by partial distillation. The resulting solution of p-cresyl benzoate in chlorobenzene is used directly in the next step.

Fries Rearrangement to this compound

This protocol is a continuation of the synthesis of p-cresyl benzoate.[8]

Materials:

-

Solution of p-cresyl benzoate in chlorobenzene (from step 4.1)

-

Anhydrous aluminum trichloride (B1173362) (33 g, 0.25 mol)

-

Ice water

-

Magnesium sulfate

Procedure:

-

To the solution of p-cresyl benzoate in chlorobenzene at room temperature, add anhydrous aluminum trichloride portion-wise over 30 minutes. The internal temperature will rise to approximately 50°C.

-

Heat the reaction mixture to 130°C and stir for about 10 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to 60°C and carefully pour it onto ice water.

-

Separate the organic phase and extract the aqueous phase twice with chlorobenzene.

-

Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield this compound. The reported yield for this procedure is 81%.[8]

Solvent-Free Fries Rearrangement

This protocol provides an alternative, solvent-free method.[9]

Materials:

-

p-Cresyl benzoate (0.001 mol)

-

Anhydrous aluminum chloride (0.002 mol)

-